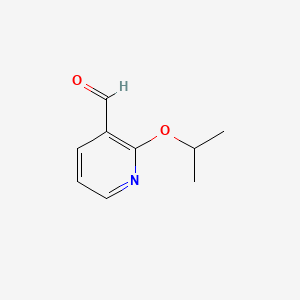

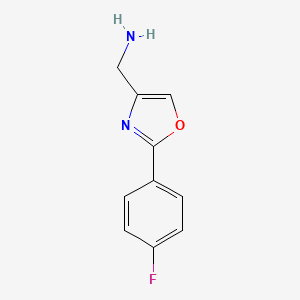

(6-Bromo-1H-indol-3-yl)methanamine

概要

説明

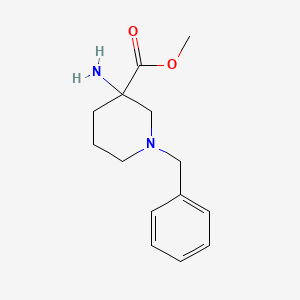

The compound "(6-Bromo-1H-indol-3-yl)methanamine" is a brominated indole derivative, which is a structural motif commonly found in a variety of natural products and pharmaceutical compounds. Indoles are heterocyclic compounds that are characterized by a benzene ring fused to a pyrrole ring. The presence of a bromine atom at the 6-position and a methanamine group at the 3-position of the indole nucleus suggests that this compound could be of interest in medicinal chemistry due to its potential for further chemical modifications and biological activity.

Synthesis Analysis

The synthesis of brominated indole derivatives can be complex due to the need for regioselective reactions. In the case of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a related compound, a concise and regioselective synthesis has been developed. This synthesis involves a trifluoroacetylated indole driven hydrolysis, which allows for the selective introduction of a bromine substituent at the desired position on the indole ring . Although the specific synthesis of "this compound" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by employing similar regioselective strategies and substituting the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of brominated indoles is crucial for their biological activity. The presence of a bromine atom can significantly affect the electronic distribution within the molecule, potentially enhancing its ability to interact with biological targets. The 1H NMR data confirms the structure of the synthesized 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which is a key step in verifying the success of the synthetic strategy . For "this compound", similar analytical techniques would be used to confirm the molecular structure.

Chemical Reactions Analysis

Brominated indoles are versatile intermediates that can undergo various chemical reactions. The bromine atom is a good leaving group, which can be replaced by other nucleophiles in substitution reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves nucleophilic substitution reactions to introduce the methylamino group at the 6-position . Similarly, "this compound" could undergo nucleophilic substitution reactions to further modify its structure and introduce new functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indoles, such as solubility, melting point, and reactivity, are influenced by the substituents present on the indole ring. The methoxy and methylamino groups, for example, can affect the compound's polarity and hydrogen bonding capability . These properties are important for the compound's behavior in chemical reactions and its potential bioavailability in biological systems. The specific properties of "this compound" would need to be determined experimentally, but they are likely to be similar to those of related brominated indole compounds.

科学的研究の応用

Pharmacokinetics and Metabolic Insights

(6-Bromo-1H-indol-3-yl)methanamine and related compounds have been a focus in the field of pharmacokinetics and metabolic studies. The studies primarily revolve around understanding the metabolism, distribution, and the potential therapeutic or toxicological impacts of these substances. For instance, the distribution of synthetic cannabinoids in postmortem human tissues and the understanding of their metabolic pathways are crucial for forensic toxicology and may offer insights into the acute and long-term effects of these substances on human health (Saito et al., 2013), (Hutter et al., 2013).

Impact on Human Psychomotor Performance

Research also delves into the effects of structurally similar compounds on human psychomotor performance, which is critical for understanding the risks associated with driving and operating heavy machinery. This research is instrumental in shaping policies and legal frameworks concerning the use and regulation of such substances (Adamowicz & Lechowicz, 2015).

Microbiome and Gastrointestinal Health

There's a significant interest in the role of indole and its metabolites in modulating the gut microbiome and gastrointestinal health. Research suggests that compounds like indole may play a role in mucosal barrier function and may be linked to the health outcomes post-transplantation (Weber et al., 2015).

Clinical Toxicology

In clinical toxicology, the focus is on the detection and management of intoxication by compounds such as synthetic tryptamines. Understanding the toxicological profile and developing reliable methods for the detection of these substances in biological samples are crucial for patient management and public health safety (Wagmann et al., 2021).

Neurological and Psychiatric Insights

Some research explores the metabolism of indoles in conditions like the carcinoid syndrome, providing valuable insights into the role of these compounds in neurological and psychiatric disorders (Crawford et al., 1965).

Safety and Hazards

将来の方向性

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “(6-Bromo-1H-indol-3-yl)methanamine”, being an indole derivative, may have potential for future research and development in the field of medicinal chemistry.

作用機序

Target of Action

(6-Bromo-1H-indol-3-yl)methanamine, an indolic tryptophan-derived metabolite, has been found to have antifungal defense properties Indole derivatives are known to bind with high affinity to multiple receptors , which could be a potential target for this compound.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors .

Result of Action

Given its antifungal properties , it can be inferred that the compound may interfere with the growth and proliferation of fungi, potentially leading to their death.

生化学分析

Cellular Effects

Indole derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

(6-bromo-1H-indol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H,4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOJIHUEWHBLFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651651 | |

| Record name | 1-(6-Bromo-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887581-34-2 | |

| Record name | 1-(6-Bromo-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B3030243.png)

![6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester](/img/structure/B3030254.png)

![Pyrazolo[1,5-a]pyridin-7-ylmethanol](/img/structure/B3030255.png)

![Imidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030258.png)

![Imidazo[1,5-a]pyridin-1-ylmethanamine](/img/structure/B3030260.png)

![Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B3030261.png)